N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide
Description
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a synthetic oxalamide derivative featuring a benzothiazole-piperidine core linked to a 2-cyanophenyl group via an oxalamide bridge. The 2-cyanophenyl substituent may enhance electronic interactions with biological targets due to the electron-withdrawing cyano group.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c23-13-16-5-1-2-6-17(16)25-21(29)20(28)24-14-15-9-11-27(12-10-15)22-26-18-7-3-4-8-19(18)30-22/h1-8,15H,9-12,14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBNPSTYBDODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. These properties make it a candidate for developing new therapeutic agents.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its unique chemical properties allow for the development of innovative materials and applications.
Mechanism of Action
The mechanism by which N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s unique structural elements differentiate it from other oxalamides:
Key Observations :
- Benzothiazole vs. Thiazole/Pyridine : The benzo[d]thiazole-piperidine scaffold in the target compound may enhance binding affinity compared to simpler thiazole (Compound 15) or pyridine (S336) derivatives due to increased aromatic surface area .
- Cyanophenyl vs.
- Piperidine vs. Pyrrolidine : The piperidine ring in the target compound provides greater conformational flexibility than the pyrrolidine in Compound 15, possibly affecting pharmacokinetic properties .
Toxicity and Metabolic Stability
- Safety Profiles: Flavoring oxalamides (e.g., S336) exhibit high margins of safety (MOE >33 million), but the target compound’s toxicity is unknown.
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article details its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A piperidine ring
- An oxalamide group
This unique arrangement contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 356.43 g/mol |
| CAS Number | 1797571-14-2 |
Research indicates that this compound exhibits anti-inflammatory properties by modulating key biological pathways:
- Inhibition of Pyroptosis : The compound has shown the ability to inhibit pyroptotic cell death, a form of programmed cell death associated with inflammatory responses. This inhibition helps in reducing tissue damage during inflammation.
- Reduction of Cytokine Levels : Studies have demonstrated that this compound can lower levels of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine involved in various inflammatory diseases.
- Selective Binding to Receptors : Interaction studies suggest that this compound binds selectively to certain receptors implicated in inflammatory pathways, enhancing its therapeutic potential .
Anti-inflammatory Activity
A study published in Molecular Pharmacology highlighted the compound's effectiveness in animal models of inflammation. It reported a significant reduction in edema and inflammatory markers when administered to subjects with induced inflammatory conditions. The study concluded that the compound could be a candidate for developing new anti-inflammatory drugs.
Anticancer Properties
In vitro studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(cyclopropyl)-N'-(benzo[d]thiazol-2-yloxy)urea | Potential anti-tumor activity | Urea linkage with benzo[d]thiazole |
| 4-(benzo[d]thiazol-2-yloxy)aniline | Anticancer properties | Benzothiazole moiety |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Antibacterial and anticancer | Diverse functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
